2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl-
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Overview
Description
2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- is a chemical compound with the molecular formula C12-H12-Cl-N-O2 and a molecular weight of 237.70 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzofuran ring, a carboxamide group, and a chlorine atom at the 6th position, along with three methyl groups .
Preparation Methods
The synthesis of 2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, it is used in the development of new drugs and as a reference compound in various analytical techniques .
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- can be compared with other similar compounds, such as 2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- . While both compounds share a similar core structure, the position of the chlorine atom differentiates them. This difference in structure can lead to variations in their chemical properties, reactivity, and biological activities .
Conclusion
2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, and medicine
Properties
CAS No. |
81718-70-9 |
---|---|
Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
6-chloro-N,N,3-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C12H12ClNO2/c1-7-9-5-4-8(13)6-10(9)16-11(7)12(15)14(2)3/h4-6H,1-3H3 |
InChI Key |
CWTLMJCGGPCOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)Cl)C(=O)N(C)C |
Origin of Product |
United States |
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